molecular formula C22H34N4O2 B3292962 4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide CAS No. 882660-39-1

4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide

Cat. No.: B3292962
CAS No.: 882660-39-1
M. Wt: 386.5 g/mol
InChI Key: YXJAJKBXQHMYLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-amino-N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-28-21-14-17(4-9-20(21)23)22(27)24-18-5-7-19(8-6-18)26-12-10-25(11-13-26)15-16-2-3-16/h4,9,14,16,18-19H,2-3,5-8,10-13,15,23H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJAJKBXQHMYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)N3CCN(CC3)CC4CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The cyclohexylamine is then reacted with cyclopropylmethylpiperazine under controlled conditions to form the intermediate piperazine derivative. Subsequent reactions with methoxybenzamide and amino groups lead to the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing nitro groups to amino groups.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Reagents such as alkyl halides and strong bases are often used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
  • CAS Number : 882660-39-1
  • Molecular Formula : C₂₃H₃₅N₅O₂
  • Molecular Weight : 413.56 g/mol

Structural Features :

  • A benzamide core substituted with an amino group at position 4 and a methoxy group at position 3.
  • The amide nitrogen is linked to a trans-configured cyclohexyl ring, which is further substituted with a piperazine moiety modified by a cyclopropylmethyl group.

Role in Drug Development :
This compound is a critical intermediate in the synthesis of Volasertib (BI 6727) , a potent Polo-like kinase 1 (PLK1) inhibitor . Its structure forms the foundational scaffold for Volasertib, which includes additional functionalization with a pteridinyl group for enhanced kinase binding .

Structural Analogues in PLK Inhibitor Development

The compound is structurally compared to Volasertib and other intermediates or derivatives with shared motifs:

Compound Key Structural Differences Biological Target CAS Number Molecular Weight
This compound Benzamide core without pteridinyl substitution; intermediate in Volasertib synthesis. N/A (Synthetic intermediate) 882660-39-1 413.56 g/mol
Volasertib (BI 6727) Includes a pteridinyl group attached to the benzamide core for PLK1 binding. PLK1/2/3 inhibitor 755038-65-4 618.81 g/mol
Compound 36/40 (Stereoisomers) Diastereomers of Volasertib intermediates; differ in cyclohexyl stereochemistry (1R,4R vs. 1S,4S). N/A (Synthetic intermediates) 492 [M + H]+
BI 2536 (Reference PLK1 inhibitor) Structurally distinct dihydropteridinone core; lacks the benzamide-cyclohexyl-piperazine motif. PLK1 inhibitor 755038-64-3 540.11 g/mol

Key Observations :

  • The absence of the pteridinyl group in the target compound renders it inactive against PLK1, highlighting the necessity of this moiety for kinase inhibition .

Pharmacological Profiles :

Parameter 4-amino-N-(trans-4-...)benzamide Volasertib BI 2536
PLK1 IC₅₀ N/A 0.87 nM 0.83 nM
Selectivity N/A Inhibits PLK1/2/3 PLK1-specific
Clinical Phase N/A Phase III (AML) Phase II (discontinued)

Critical Analysis :

  • The target compound’s lack of kinase activity underscores its role as a synthetic precursor rather than a therapeutic agent.
  • Volasertib’s broad PLK inhibition contrasts with BI 2536’s specificity, reflecting structural differences in their kinase-binding domains .
Comparison with Non-PLK Compounds

Compounds like NGD 94-1 (a dopamine D4 receptor ligand) share the piperazine-cyclohexyl motif but target entirely different pathways . This highlights the importance of auxiliary functional groups in determining biological targets.

Biological Activity

The compound 4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide , also known by its CAS number 882660-39-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C22H34N4O2C_{22}H_{34}N_{4}O_{2}, with a molecular weight of 386.53 Da. It is characterized by the presence of a piperazine ring, a cyclohexyl group, and a methoxybenzamide moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H34N4O2C_{22}H_{34}N_{4}O_{2}
Molecular Weight386.53 Da
CAS Number882660-39-1
Boiling PointNot available
Melting PointNot available

The compound is believed to interact with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are implicated in various physiological processes, including apoptosis, neurotransmitter modulation, and cellular stress responses. Specifically, σ1Rs function as chaperone proteins that regulate calcium signaling and mitochondrial function, while σ2Rs have been associated with inducing apoptosis in cancer cells through calcium store modulation .

Case Studies and Research Findings

  • Antitumor Activity : Studies have indicated that compounds targeting σ2Rs can induce selective apoptosis in cancer cells. For instance, activation of σ2Rs has been linked to the triggering of cancer-selective cell death pathways . The compound's structural features may enhance its affinity for these receptors, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects : Research suggests that σ1R modulation may confer neuroprotective benefits by mitigating cellular stress responses. This could be particularly relevant in neurodegenerative diseases where calcium homeostasis is disrupted . The compound's ability to modulate these pathways warrants exploration in the context of neuroprotection.
  • Psychotropic Effects : Given the involvement of σRs in neurotransmitter systems, there is potential for this compound to exhibit psychotropic effects. The interaction with dopaminergic and glutamatergic systems may influence mood and cognition .

Table 2: Summary of Biological Activities

ActivityDescription
AntitumorInduces apoptosis in cancer cells via σ2R activation
NeuroprotectiveModulates calcium signaling to protect neurons
Psychotropic EffectsInfluences neurotransmitter systems affecting mood/cognition

Q & A

Basic: What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires meticulous control of reaction conditions, reagent selection, and purification protocols. Key steps include:

  • Reagent Selection: Use coupling agents like dicyclohexylcarbodiimide (DCC) with catalysts (e.g., DMAP) for amide bond formation, as demonstrated in similar benzamide syntheses .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF, acetonitrile) at controlled temperatures (25–60°C) minimize side reactions .
  • Purification: Column chromatography or recrystallization ensures purity. For example, compounds with piperazine motifs were purified using gradient elution (hexane/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide

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